molecular formula C18H14FNO2 B15168329 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester CAS No. 651053-64-4

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester

Cat. No.: B15168329
CAS No.: 651053-64-4
M. Wt: 295.3 g/mol
InChI Key: MIPSBDATEQFDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of aromatic esters This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 2-(4-fluorophenyl)pyridine-3-carboxylic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is conducted at room temperature or slightly elevated temperatures to ensure the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)pyridine-3-carboxylic acid: A precursor in the synthesis of the ester.

    Phenyl 2-pyridinecarboxylate: A structurally similar ester with different substituents.

    4-Fluorophenyl esters: Compounds with similar functional groups but different core structures.

Uniqueness

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester is unique due to the combination of its pyridine ring, fluorophenyl group, and phenyl ester group

Properties

CAS No.

651053-64-4

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

phenyl 2-(4-fluorophenyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H14FNO2/c19-15-11-9-14(10-12-15)17-8-4-5-13-20(17)18(21)22-16-6-2-1-3-7-16/h1-13,17H

InChI Key

MIPSBDATEQFDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C=CC=CC2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.